molecular formula C19H15F2N5O3 B2424917 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide CAS No. 1009274-48-9

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide

Cat. No. B2424917
CAS RN: 1009274-48-9
M. Wt: 399.358
InChI Key: DNNJYDDCEXLWQQ-UHFFFAOYSA-N
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Description

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15F2N5O3 and its molecular weight is 399.358. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Structures

  • Domino Cyclization : Ethyl trifluoropyruvate, methyl ketones, and amino alcohols undergo a multicomponent domino cyclization to produce trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b][1,3]oxazine-6-ones. This synthesis demonstrates the versatility of cyclization reactions in creating complex bicyclic structures, similar to the compound (Goryaeva et al., 2023).

  • Mn(III)/Cu(II)-Mediated Oxidative Radical Cyclization : The treatment of certain acetamides with Mn(OAc)3 in the presence of Cu(OAc)2 led to the formation of complex structures like tetrahydroindol-2-one. This highlights the potential for creating complex molecules, akin to the compound of interest, using radical cyclization techniques (Chikaoka et al., 2003).

  • Synthesis of N-acetylneuraminic Acid Derivatives : The synthesis of various derivatives of N-acetylneuraminic acid, involving transformations and saponification processes, exemplifies the intricate synthetic pathways that might be relevant for the synthesis of the specified compound (Schreiner et al., 1991).

Biological and Pharmacological Studies

  • Cholinesterase Inhibition and Molecular Docking : The synthesis and evaluation of N-aryl derivatives of triazole acetamide for cholinesterase inhibition, along with molecular docking studies, showcase the potential pharmacological applications of compounds structurally related to the specified compound (Riaz et al., 2020).

  • Antimicrobial Activities : Synthesis of new 1,2,4-triazole derivatives and their screening for antimicrobial activities suggest the utility of such compounds in developing new antimicrobial agents, which could include derivatives of the specified compound (Bektaş et al., 2007).

  • ADME Prediction and Microbial Investigation : A study involving the synthesis of a library of compounds and their in silico ADME prediction, along with in vitro antibacterial, antifungal, and antimycobacterial activity, highlights the importance of such compounds in drug development and discovery (Pandya et al., 2019).

properties

IUPAC Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O3/c1-10-4-2-3-5-14(10)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-6-7-12(20)13(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNJYDDCEXLWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide

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